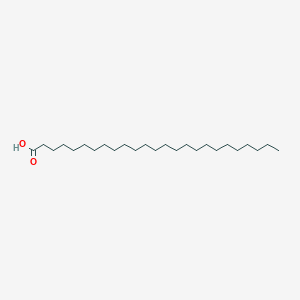

Pentacosanoic acid

Vue d'ensemble

Description

. C'est un acide gras naturel que l'on trouve dans diverses sources végétales et animales. Ce composé fait partie du groupe des acides gras à très longue chaîne et est connu pour son rôle important dans les systèmes biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide pentacosanoïque peut être synthétisé par hydrogénation d'acides gras insaturés ou par allongement d'acides gras à chaîne plus courte. Le processus implique généralement l'utilisation de catalyseurs tels que le palladium sur carbone (Pd/C) sous gaz hydrogène (H₂) à des températures et des pressions élevées .

Méthodes de production industrielle : La production industrielle d'acide pentacosanoïque implique souvent l'extraction de sources naturelles, telles que les huiles végétales et les graisses animales. Les acides gras extraits sont ensuite purifiés par des procédés tels que la distillation et la cristallisation pour obtenir de l'acide pentacosanoïque de haute pureté .

Types de réactions :

Oxydation : L'acide pentacosanoïque peut subir des réactions d'oxydation pour former des aldéhydes et des cétones correspondants. Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : La réduction de l'acide pentacosanoïque peut produire des alcools primaires. Cette réaction utilise généralement des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO₄) en milieu acide ou neutre.

Réduction : Hydrure de lithium et d'aluminium (LiAlH₄) dans l'éther anhydre.

Substitution : Chlorure de thionyle (SOCl₂) sous reflux.

Principaux produits formés :

Oxydation : Aldéhydes et cétones.

Réduction : Alcools primaires.

Substitution : Chlorures d'acyle.

4. Applications de la recherche scientifique

L'acide pentacosanoïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon en chromatographie en phase gazeuse pour l'analyse des acides gras.

Biologie : L'acide pentacosanoïque est étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : La recherche a montré son potentiel dans le traitement des troubles métaboliques et des maladies neurodégénératives.

Industrie : Il est utilisé dans la production de cosmétiques, de lubrifiants et de tensioactifs

5. Mécanisme d'action

L'acide pentacosanoïque exerce ses effets principalement par son incorporation dans les membranes cellulaires, influençant la fluidité et la perméabilité des membranes. Il interagit avec diverses cibles moléculaires, y compris les enzymes impliquées dans le métabolisme des lipides. Les voies impliquées comprennent l'allongement et la désaturation des acides gras, qui sont essentielles au maintien de l'homéostasie cellulaire .

Composés similaires :

- Acide hexacosanoïque (C26:0)

- Acide tétracosanoïque (C24:0)

- Acide docosanoïque (C22:0)

Comparaison : L'acide pentacosanoïque est unique en raison de sa longueur de chaîne spécifique, qui confère des propriétés physiques et chimiques distinctes. Comparé à l'acide hexacosanoïque et à l'acide tétracosanoïque, l'acide pentacosanoïque a un point de fusion plus bas et des caractéristiques de solubilité différentes. Son rôle dans les systèmes biologiques est également distinct, car il est impliqué dans des voies métaboliques spécifiques qui ne sont pas partagées par les acides gras à chaîne plus courte ou plus longue .

Applications De Recherche Scientifique

Pentacosanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acids.

Biology: this compound is studied for its role in cell membrane structure and function.

Medicine: Research has shown its potential in treating metabolic disorders and neurodegenerative diseases.

Industry: It is used in the production of cosmetics, lubricants, and surfactants

Mécanisme D'action

Pentacosanoic acid exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and permeability. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the elongation and desaturation of fatty acids, which are crucial for maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

- Hexacosanoic acid (C26:0)

- Tetracosanoic acid (C24:0)

- Docosanoic acid (C22:0)

Comparison: Pentacosanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to hexacosanoic acid and tetracosanoic acid, this compound has a lower melting point and different solubility characteristics. Its role in biological systems is also distinct, as it is involved in specific metabolic pathways that are not shared by shorter or longer-chain fatty acids .

Propriétés

IUPAC Name |

pentacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075049 | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-38-7 | |

| Record name | Pentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentacosanoic acid?

A1: this compound, also known as n-pentacosanoic acid, has the molecular formula C25H50O2 and a molecular weight of 382.65 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize fatty acids like this compound [, , , , , , , ]. These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q3: Where is this compound found naturally?

A3: this compound is found in various natural sources. It has been identified in:* Plants: Seed oils of Sindora glabra [], Ochradenus arabicus [], and persimmon fruits (Diospyros lotus L.) []. It's also present in the roots of Gypsophila oldhamiana Miq [] and the stems of Acanthopanax gracilistylus [].* Algae: Tropical marine algae of the genus Halimeda [].* Human Body: this compound is a constituent of glycosphingolipids, particularly in human cataracts [].

Q4: What is significant about the fatty acid composition of Halimeda algae?

A4: Halimeda algae species contain this compound and other very long-chain fatty acids (VLCFAs) like tetracosanoic acid and hexacosanoic acid []. This is noteworthy because these VLCFAs are not commonly found in all algae species.

Q5: How can this compound be synthesized?

A5: this compound can be synthesized from lignoceric acid using the Arndt-Eistert synthesis []. This method involves a series of reactions to increase the carbon chain length.

Q6: What is the potential metabolic role of this compound and other odd-chain fatty acids?

A6: Odd-chain fatty acids (OCFAs) like this compound and heptadecanoic acid may play a role in metabolic regulation []. They can be elongated to very-long-chain fatty acids (VLCFAs) found in brain glycosphingolipids or broken down to yield propionyl-CoA. Propionyl-CoA can enter the citric acid cycle, potentially impacting mitochondrial energy metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

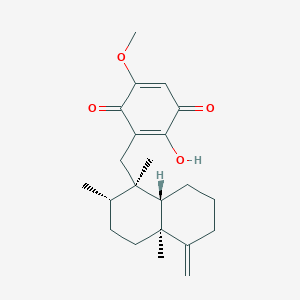

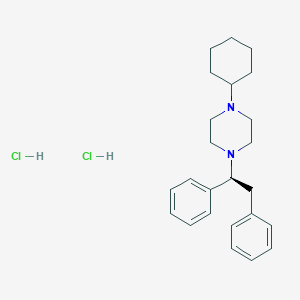

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)